1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
The compound 1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a structurally complex molecule featuring three key motifs:
Properties
IUPAC Name |
1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4N3O3/c21-14-3-1-13(2-4-14)19(7-8-19)17(29)25-9-5-15(6-10-25)26-11-16(28)27(18(26)30)12-20(22,23)24/h1-4,15H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLAHPTUMDLXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Fluorophenyl group : Enhances lipophilicity and receptor binding.
- Cyclopropane ring : Contributes to the compound's stability and reactivity.
- Piperidine ring : Often associated with various biological activities.
- Imidazolidine dione moiety : Known for its involvement in enzyme inhibition.
The molecular formula is with a molecular weight of approximately 360.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly dopamine and serotonin pathways. This is crucial for potential applications in treating neurological disorders such as depression and anxiety.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antidepressant Activity : In vivo studies have demonstrated that derivatives of imidazolidine diones exhibit significant antidepressant-like effects in forced swim tests (FST) in mice. The compound's ability to interact with serotonin receptors (5-HT_1A and 5-HT_7) suggests a potential role in mood regulation .
- Anxiolytic Effects : Research indicates that certain derivatives show greater anxiolytic effects compared to traditional anxiolytics like diazepam. This highlights the compound's potential as a therapeutic agent for anxiety disorders .
- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterases (PDE4B and PDE10A), which play a role in the degradation of cyclic nucleotides involved in signaling pathways. This inhibition may enhance neurotransmitter signaling, further supporting its antidepressant properties .
Study on Derivatives
A study explored various derivatives of imidazolidine diones for their biological activities. The results indicated that modifications to the chemical structure could enhance receptor affinity and selectivity, leading to improved pharmacological profiles. For instance, compounds with trifluoromethyl groups exhibited increased potency against specific targets .
Clinical Implications
In clinical settings, the exploration of this compound's derivatives has shown promise in treating conditions like major depressive disorder (MDD). The ability to selectively target serotonin receptors while minimizing side effects associated with traditional antidepressants is a significant advantage .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopropanecarbonitrile | Lacks piperidine | Lower biological activity |
| 1-(4-Fluorophenyl)cyclopropanamine | Amine instead of piperidine | Different receptor interactions |
| 1H-imidazo[2,1-f]purine derivatives | Related structure | Antidepressant effects |
Scientific Research Applications
Pharmacological Applications
- Antipsychotic Drug Development : The compound is being explored as a precursor for the synthesis of novel antipsychotic medications. Its structural analogs have shown promise in modulating dopaminergic pathways, potentially leading to treatments for schizophrenia and bipolar disorder.
- Janus Kinase Inhibitors : Research indicates that derivatives of this compound may act as inhibitors of Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases. This application could lead to new therapies for conditions such as rheumatoid arthritis and psoriasis .
- Topical Ocular Administration : Recent studies have focused on its application in ocular formulations aimed at restoring function in oxidized soluble guanylate cyclase (sGC), which plays a role in vascular regulation and may have implications for treating ocular hypertension and glaucoma .
Material Science Applications
- Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with specific functional properties. Its trifluoroethyl group enhances hydrophobicity, making it suitable for applications in coatings and adhesives .
- Fluorinated Materials : Due to the presence of fluorine atoms, this compound can be utilized in the development of fluorinated materials with unique thermal and chemical resistance properties, useful in electronics and aerospace industries.
Case Study 1: Synthesis of Antipsychotic Agents
A study conducted by researchers at a pharmaceutical company synthesized several derivatives of this compound to evaluate their antipsychotic efficacy. The results indicated that certain modifications led to enhanced receptor binding affinity and improved therapeutic profiles compared to existing treatments.
Case Study 2: JAK Inhibition Research
In a collaborative study involving multiple institutions, the compound was tested for its ability to inhibit JAK activity in vitro. Results showed significant inhibition rates, suggesting potential for further development as a therapeutic agent for inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Impact |
|---|---|---|
| Pharmacology | Antipsychotic drug development | New treatments for mental health disorders |
| Pharmacology | JAK inhibitors | Therapies for autoimmune diseases |
| Material Science | Polymer synthesis | Development of advanced materials |
| Material Science | Fluorinated materials | Enhanced properties for electronics and aerospace |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The table below compares the target compound with structurally related molecules from the evidence:
Impact of Substituents on Activity and Properties
Fluorophenyl Group
- Present in the target compound and .
- Enhances binding to aromatic residues in target proteins (e.g., kinases, GPCRs) via π-π stacking .
- Fluorine’s electron-withdrawing effect may improve metabolic stability by reducing oxidative degradation .
Cyclopropane vs. Sulfonyl/Spiro Linkers
- Sulfonyl-containing analogs (e.g., ) exhibit higher aqueous solubility but may suffer from faster renal clearance .
Trifluoroethyl vs. Methyl/Biphenyl Groups
- The 2,2,2-trifluoroethyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to methyl groups in , enhancing blood-brain barrier penetration .
- Biphenyl systems (e.g., ) prioritize aromatic interactions but lack the heterocyclic dione’s hydrogen-bonding capacity, critical for target engagement .
Similarity Metrics and Virtual Screening
- Tanimoto Similarity : Computational analysis using Morgan fingerprints would likely show moderate similarity (Tanimoto coefficient ~0.4–0.6) between the target compound and due to shared piperidine and fluorophenyl motifs .
- Activity Cliffs: Despite structural similarities, minor changes (e.g., cyclopropane vs. sulfonyl) could lead to significant differences in bioactivity, underscoring the need for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
